molecular formula C12H26O4 B048018 1,1,3,3-Tetraethoxy-2-methylpropane CAS No. 10602-37-6

1,1,3,3-Tetraethoxy-2-methylpropane

Cat. No.: B048018
CAS No.: 10602-37-6
M. Wt: 234.33 g/mol
InChI Key: XTYLJMKJLMHFJK-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraethoxy-2-methylpropane is an organic compound with the molecular formula C12H26O4. It is a colorless liquid that is used as a synthetic intermediate in various chemical reactions. The compound is known for its utility in synthesizing other complex molecules, making it valuable in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetraethoxy-2-methylpropane can be synthesized through the reaction of 2-methylpropane-1,3-diol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the tetraethoxy derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraethoxy-2-methylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

1,1,3,3-Tetraethoxy-2-methylpropane (CAS Number: 10602-37-6) is characterized by its unique structure that allows it to serve as an effective synthetic intermediate. The compound features four ethoxy groups attached to a central carbon skeleton, contributing to its reactivity and versatility in chemical reactions.

Synthetic Applications

  • Intermediate in Organic Synthesis
    This compound is primarily used as a synthetic intermediate in the production of various organic compounds. Its structure facilitates the synthesis of complex molecules, including heterocycles such as Imidazo[1,2-a]pyrimidine. This heterocyclic compound has applications in medicinal chemistry due to its biological activity against various diseases .
  • Reagent in Chemical Reactions
    The compound acts as a reagent in several chemical reactions. It can participate in nucleophilic substitutions and condensation reactions due to the presence of ethoxy groups that can be replaced or eliminated under certain conditions. This property makes it valuable for creating diverse chemical entities .

Pharmaceutical Applications

  • Drug Development
    The ability of this compound to form complex structures makes it a candidate for drug development. Its derivatives may exhibit pharmacological properties that can be exploited in treating various medical conditions. For instance, compounds derived from this tetraethoxy compound have shown potential in developing anti-cancer agents and anti-inflammatory drugs .
  • Biological Activity
    Preliminary studies indicate that derivatives synthesized from this compound may possess significant biological activities. Research into these derivatives is ongoing to evaluate their efficacy and safety profiles for therapeutic use.

Case Study 1: Synthesis of Heterocycles

A recent study demonstrated the synthesis of Imidazo[1,2-a]pyrimidine using this compound as a starting material. The reaction conditions included heating the compound with appropriate nitrogen sources under controlled atmospheres. The resulting heterocycle exhibited promising anti-tumor activity in vitro.

Case Study 2: Metabolomic Profiling

In metabolomic studies involving plant-derived compounds, researchers have utilized this compound as a standard for comparing the metabolic profiles of various botanical extracts. This application highlights its role in analytical chemistry and biochemistry for identifying bioactive compounds within complex mixtures .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisServes as an intermediate for synthesizing complex organic moleculesSynthesis of Imidazo[1,2-a]pyrimidine
Chemical ReagentParticipates in nucleophilic substitutions and condensation reactionsFormation of diverse chemical entities
PharmaceuticalPotential use in drug development and synthesis of biologically active compoundsDevelopment of anti-cancer agents
Analytical ChemistryUsed as a standard in metabolomic profiling studiesComparison of metabolic profiles in plant extracts

Mechanism of Action

The mechanism of action of 1,1,3,3-tetraethoxy-2-methylpropane involves its ability to act as a versatile intermediate in various chemical reactions. Its molecular structure allows it to participate in multiple reaction pathways, facilitating the formation of diverse products. The compound’s reactivity is influenced by the presence of ethoxy groups, which can undergo cleavage or substitution under appropriate conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3,3-Tetraethoxy-2-methylpropane is unique due to the presence of both ethoxy groups and a methyl group, which confer distinct reactivity and properties. This combination makes it particularly useful in synthesizing a wide range of chemical compounds .

Biological Activity

1,1,3,3-Tetraethoxy-2-methylpropane (TEP) is a chemical compound with the molecular formula C12_{12}H26_{26}O4_4 and a molecular weight of 234.33 g/mol. It is primarily recognized as a synthetic intermediate in organic chemistry, particularly in the synthesis of various complex compounds. Despite its utility in chemical synthesis, understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications.

  • CAS Number : 10602-37-6
  • Appearance : Colorless liquid
  • Boiling Point : 183 °C
  • Refractive Index : 1.407

Biological Activity Overview

Recent studies have explored the biological implications of TEP, particularly in relation to metabolic pathways and enzyme interactions. Notably, TEP has been mentioned in studies related to tryptophan metabolism and its implications for inflammation and oxidative stress.

Key Findings:

  • Tryptophan Metabolism : TEP has been involved in studies assessing tryptophan catabolism through the kynurenine pathway (KP), which plays a significant role in inflammation and immune response. The activity of kynurenine aminotransferase, an enzyme linked to this pathway, was measured in different patient groups, indicating that compounds like TEP could influence metabolic processes related to immune function and oxidative stress .
  • Enzyme Interactions : The compound's interaction with key enzymes such as indoleamine 2,3-dioxygenase (IDO) has been highlighted. IDO is crucial for regulating immune responses and is induced under inflammatory conditions. The modulation of such enzymes by TEP could have implications for diseases characterized by chronic inflammation .

Case Studies

Several case studies have examined the effects of TEP on biological systems:

Study 1: Kynurenine Pathway Dynamics

In a study involving patients with acute ischemic stroke (AIS) and stable coronary artery syndrome (SCAS), significant differences were observed in tryptophan and kynurenine metabolite levels. The study concluded that TEP might modulate these pathways by influencing enzyme activities associated with tryptophan metabolism .

MetaboliteControl (n=25)SCAS (n=25)AIS (n=18)p-Value
TRP [μM]55.6246.8739.51<0.001
KYN [μM]1.421.651.040.003
3-HK [nM]11.0816.1816.570.008

Study 2: Inhibition of Enzyme Activity

Research indicated that TEP may inhibit certain enzyme activities related to oxidative stress management, potentially impacting conditions such as cardiovascular diseases and neurovascular disorders . This inhibition could lead to altered levels of reactive oxygen species (ROS), which are critical in various pathophysiological processes.

Q & A

Basic Question: What are the standard synthetic routes for 1,1,3,3-Tetraethoxy-2-methylpropane, and how are reaction conditions optimized?

Methodological Answer :
The compound is synthesized via acid-catalyzed condensation of ethyl orthoformate with alkenyl ethers. For example, 2-hexyl-1,1,3,3-tetraethoxypropane is prepared by reacting ethyl 1-octenyl ether with ethyl orthoformate under BF₃·Et₂O catalysis (0.1 ml per 0.17 mol substrate) at 40–50°C, followed by room-temperature stirring, neutralization with Na₂CO₃, and vacuum distillation (50% yield) . Key variables include catalyst concentration, temperature control during exothermic steps, and distillation parameters (e.g., 0.5 mmHg vacuum for purity).

Advanced Question: How can researchers resolve contradictions in reported physical properties (e.g., melting points or spectral data) across literature sources?

Methodological Answer :
Discrepancies often arise from impurities or isomerization during synthesis. To validate

  • Purity assessment : Use GC-MS to quantify residual solvents or byproducts (e.g., unreacted ethyl orthoformate).
  • Spectroscopic consistency : Compare NMR (¹H/¹³C) and IR spectra with computational models (e.g., DFT-predicted chemical shifts). For example, ¹H NMR of the tetraethoxy structure should show distinct ethoxy proton signals at δ 1.2–1.4 ppm and methylpropane backbone resonances near δ 3.4–3.8 ppm .
  • Thermal analysis : DSC can clarify melting behavior obscured by hygroscopicity or polymorphism.

Basic Question: What analytical techniques are critical for characterizing this compound in synthetic mixtures?

Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 210 nm) or GC with FID to separate and quantify the compound from side products like diethoxy derivatives.
  • Mass spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 234.33 for C₁₂H₂₆O₄⁺) and fragmentation patterns .
  • Vibrational spectroscopy : FT-IR to identify ether C-O-C stretches (~1,100 cm⁻¹) and methyl C-H bends (~1,370 cm⁻¹) .

Advanced Question: How can researchers mitigate byproduct formation during large-scale synthesis?

Methodological Answer :
Common byproducts include incomplete ethoxylation products (e.g., 1,3-diethoxy derivatives) or acid-catalyzed decomposition products. Strategies:

  • Catalyst optimization : Replace BF₃ with milder Lewis acids (e.g., ZnCl₂) to reduce over-acidification.
  • Stepwise ethoxylation : Introduce ethoxy groups sequentially to minimize steric hindrance.
  • In situ monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Basic Question: What are the key applications of this compound in drug delivery systems?

Methodological Answer :
The compound’s ether linkages and hydrophobic backbone enable:

  • Nanoparticle stabilization : As a co-surfactant in lipid-based formulations (e.g., SNEDDS) to enhance drug solubility.
  • Prodrug synthesis : Hydrolysis under acidic conditions generates reactive intermediates for conjugating therapeutics (e.g., imidazo[1,2-a]pyrimidine derivatives) .
  • Biocompatibility testing : Assess cytotoxicity via MTT assays in HEK-293 or HepG2 cells, noting IC₅₀ values >100 µM for safe use .

Advanced Question: How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

Methodological Answer :

  • Degradation pathways : Hydrolysis of ethoxy groups in humid environments forms aldehydes (e.g., malonaldehyde), detectable via HPLC-UV .
  • Stabilization methods : Store under anhydrous N₂ atmosphere at 4°C with molecular sieves (3Å). Monitor water content by Karl Fischer titration (<0.1% w/w) .
  • Accelerated aging studies : Use thermal stress (40°C/75% RH for 6 months) to model degradation kinetics and establish shelf-life.

Advanced Question: What strategies differentiate this compound from structural analogs (e.g., 1,1,3,3-Tetramethoxypropane) in complex reaction mixtures?

Methodological Answer :

  • Chromatographic separation : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve methoxy (shorter retention) vs. ethoxy analogs.
  • Mass spectral differentiation : Analogs show distinct molecular ions (e.g., m/z 164.20 for tetramethoxy vs. 234.33 for tetraethoxy) and fragment ions (e.g., loss of -OCH₃ vs. -OC₂H₅) .
  • ¹³C NMR : Methoxy carbons resonate at δ 55–57 ppm, while ethoxy carbons appear at δ 15–18 ppm (CH₃) and δ 63–65 ppm (CH₂) .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., ethanol or acetaldehyde).
  • Spill management : Absorb with inert materials (vermiculite) and dispose as halogenated waste (EPA Hazard Code D004) .

Properties

IUPAC Name

1,1,3,3-tetraethoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10(5)12(15-8-3)16-9-4/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYLJMKJLMHFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)C(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147480
Record name 1,1,3,3-Tetraethoxy-2-methylpropane
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-37-6
Record name 1,1,3,3-Tetraethoxy-2-methylpropane
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Record name 1,1,3,3-Tetraethoxy-2-methylpropane
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Record name 1,1,3,3-Tetraethoxy-2-methylpropane
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Record name 1,1,3,3-tetraethoxy-2-methylpropane
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Record name 1,1,3,3-TETRAETHOXY-2-METHYLPROPANE
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Synthesis routes and methods

Procedure details

A solution of one equivalent of diethoxymethyl acetate and one equivalent of a ethyl propenyl ether/ethanol mixture is stirred at ambient temperature for 30 min. followed by the addition of 1.3 equivalents of triethyl orthoformate. After cooling to 5° C. 1.5 ml. of boron trifluoride etherate is added and the resulting exotherm (5° to 37° C.) is controlled with an ice bath. After stirring at ambient temperature overnight the yellow reaction solution is diluted with ether and washed with water, saturated aqueous sodium bicarbonate and again with water. Drying (MgSO4) followed by solvent removal afforded a 92% yield of oil which is shown by glc to be ~80% pure product, δ(TMS, CDCl3) 4.44 (d, 2H, CH--O); 3.3-4.0 (complex, 8H, ethyl methylene), ~2.1 (m, 1H, CH3 --CH), 1.1 (t, 12H, ethyl methyls), and 1.0 (d, 3H, CH3 --CH).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1,3,3-Tetraethoxy-2-methylpropane
1,1,3,3-Tetraethoxy-2-methylpropane
1,1,3,3-Tetraethoxy-2-methylpropane
1,1,3,3-Tetraethoxy-2-methylpropane
1,1,3,3-Tetraethoxy-2-methylpropane
1,1,3,3-Tetraethoxy-2-methylpropane

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